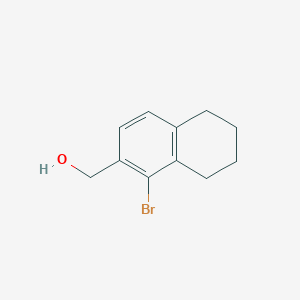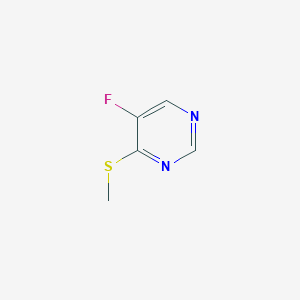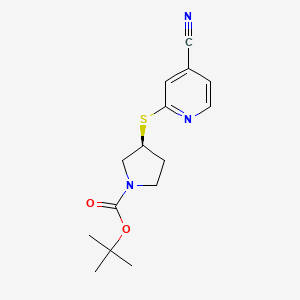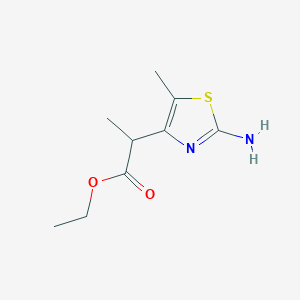
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of tetrahydronaphthalenemethanol, characterized by the presence of a bromine atom at the first position of the naphthalene ring
Métodos De Preparación
The synthesis of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol typically involves the bromination of 5,6,7,8-tetrahydro-2-naphthalenemethanol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5,6,7,8-tetrahydro-2-naphthalenemethanol.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of novel materials with specific properties, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-Bromo-5,6,7,8-tetrahydro-2-naphthalenemethanol can be compared with other brominated naphthalene derivatives, such as:
2-Bromo-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethanone group.
6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: This compound has the bromine atom at the sixth position and a hydroxyl group at the first position.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a more complex structure with additional methyl groups and hydrogenation.
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H13BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h5-6,13H,1-4,7H2 |
Clave InChI |
NHCCBYAVPXPPCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
![3,9-Diazabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B13973241.png)

![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)





![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
